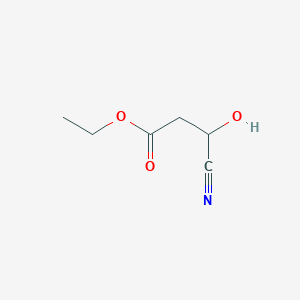

Ethyl 3-cyano-3-hydroxypropanoate

Description

Significance of Multifunctionalized Propanoate Scaffolds in Chemical Research

Multifunctionalized propanoate scaffolds are chemical structures derived from propanoic acid that contain multiple reactive sites. These scaffolds are highly valued in chemical research for their ability to serve as starting materials for the synthesis of a diverse array of complex organic molecules. mdpi.comresearchgate.net The presence of different functional groups allows for selective chemical modifications, enabling chemists to build intricate molecular architectures with high precision. This versatility makes them crucial in fields such as drug discovery, materials science, and natural product synthesis. nih.govnih.gov The strategic placement of functional groups on a propanoate backbone provides a powerful tool for creating novel compounds with specific desired properties. rsc.org

General Overview of Ethyl 3-cyano-3-hydroxypropanoate within Ester Chemistry

Within the broad class of esters, this compound stands out due to its trifunctional nature. The compound incorporates an ethyl ester group, a nitrile (cyano) group, and a hydroxyl group. The ester group can undergo hydrolysis to a carboxylic acid or be converted to an amide. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. The hydroxyl group can be oxidized to a ketone or be involved in ether or ester formation. The interplay of these functional groups makes this compound a highly reactive and versatile molecule in organic synthesis.

Research Trajectory and Current State of Knowledge on the Compound

Research on this compound has primarily focused on its synthesis and its application as a synthetic intermediate. It is often prepared through the condensation of ethyl cyanoacetate (B8463686) with an aldehyde. rsc.orgtandfonline.comrsc.org This reaction, a variation of the Knoevenagel condensation, is a fundamental carbon-carbon bond-forming reaction in organic chemistry. rsc.orgrsc.org Current research continues to explore more efficient and environmentally friendly methods for its synthesis, as well as expanding its utility in the creation of novel heterocyclic compounds and other complex molecular structures. The compound serves as a key intermediate in the synthesis of various pharmaceutical and fine chemical products. wikipedia.orggoogle.com

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value |

| Molecular Formula | C5H7NO3 |

| Molecular Weight | 129.11 g/mol |

| CAS Number | 132839-91-9 chemsrc.com |

| Appearance | Not specified, likely a liquid or low-melting solid |

| Purity | Typically available in purities of 95% or higher chemsrc.com |

Synthesis and Reactions

The primary method for synthesizing this compound is through the condensation of ethyl cyanoacetate with formaldehyde. This reaction is typically catalyzed by a base.

A variety of reactions can be carried out using this compound as a starting material. The presence of multiple functional groups allows for a range of transformations:

Hydrolysis: The ester and nitrile groups can be hydrolyzed to the corresponding carboxylic acids. youtube.com

Reduction: The nitrile group can be reduced to a primary amine.

Dehydration: The β-hydroxy group can be eliminated to form an α,β-unsaturated cyanoester.

Cyclization Reactions: The multiple functional groups can participate in intramolecular reactions to form heterocyclic compounds. wikipedia.orgpatsnap.com

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-cyano-3-hydroxypropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-2-10-6(9)3-5(8)4-7/h5,8H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWYWOPKTNJPXHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C#N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Ethyl 3 Cyano 3 Hydroxypropanoate and Its Congeners

Chemical Synthesis Routes

The preparation of Ethyl 3-cyano-3-hydroxypropanoate and its analogs can be broadly categorized into condensation-based approaches and reductive pathways. Each of these strategies offers distinct advantages and allows for the introduction of various structural features.

Condensation-Based Approaches to α-Cyano-β-hydroxy Esters

Condensation reactions are a cornerstone of carbon-carbon bond formation and are widely employed in the synthesis of α-cyano-β-hydroxy esters. These methods typically involve the reaction of a carbonyl compound with an active methylene (B1212753) compound.

The Knoevenagel condensation is a modification of the aldol (B89426) condensation where an active hydrogen compound reacts with an aldehyde or ketone. wikipedia.org In the context of synthesizing α-cyano-β-hydroxy ester precursors, this reaction typically involves the condensation of an aldehyde with a cyanoacetate (B8463686), such as ethyl cyanoacetate. numberanalytics.comscielo.org.mx The reaction is often catalyzed by a weak base, such as an amine, to facilitate the deprotonation of the active methylene group without causing self-condensation of the aldehyde or ketone. wikipedia.org

The initial product of the Knoevenagel condensation is often an α,β-unsaturated cyano ester, which is the result of a dehydration reaction following the initial nucleophilic addition. sigmaaldrich.com To obtain the desired α-cyano-β-hydroxy ester, this unsaturated intermediate must then be subjected to a subsequent reduction of the carbon-carbon double bond.

A variety of catalysts have been developed to improve the efficiency and selectivity of the Knoevenagel condensation. For instance, diisopropylethylammonium acetate (B1210297) (DIPEAc) has been shown to be an effective catalyst for the condensation of aldehydes with ethyl cyanoacetate, leading to high yields of the corresponding cyanoacrylates. scielo.org.mx Enzymatic protocols using lipases have also been developed for the cascade esterification and Knoevenagel condensation, offering a green and efficient alternative. nih.gov

Table 1: Examples of Knoevenagel Condensation Products

| Aldehyde | Active Methylene Compound | Catalyst | Product | Reference |

| 2-methoxybenzaldehyde | Thiobarbituric acid | Piperidine | Enone | wikipedia.org |

| Various aldehydes | Ethyl cyanoacetate | DIPEAc | Cyanoacrylates | scielo.org.mx |

| Acrolein | Malonic acid | Pyridine | trans-2,4-pentadienoic acid | wikipedia.org |

Direct synthesis of α-cyano-β-hydroxy esters can be achieved through aldol-type reactions of cyanoacetate derivatives. This approach circumvents the need for a separate reduction step by directly forming the desired hydroxyl group. The reaction involves the nucleophilic addition of a cyanoacetate enolate to an aldehyde or ketone.

The acidic nature of the methylene group in ethyl cyanoacetate, flanked by both a nitrile and a carbonyl group, allows for its deprotonation to form a reactive enolate. wikipedia.org This enolate can then participate in aldol-type additions. Achieving high stereoselectivity in these reactions is a significant challenge, as the product can easily racemize. nih.gov However, the development of chiral auxiliaries and catalysts has enabled the enantioselective synthesis of α,α-dimethyl-β-hydroxy carbonyl motifs through Evans' aldol reaction with a tertiary enolate. nih.gov

Reductive Synthesis Pathways

An alternative strategy for the synthesis of α-cyano-β-hydroxy esters involves the reduction of precursor molecules containing a carbonyl or an unsaturated bond. These methods are particularly useful for controlling the stereochemistry of the final product.

The stereoselective reduction of β-keto-α-cyano esters is a powerful method for producing enantiomerically pure α-cyano-β-hydroxy esters. This transformation can be achieved using various chemical and enzymatic reducing agents. For instance, the asymmetric hydrogenation of β-keto esters is a highly promising method for obtaining β-hydroxy esters. nih.gov

Enzymatic reductions offer excellent enantioselectivity. Carbonyl reductases, for example, are used in the synthesis of optically pure ethyl (R)-4-cyano-3-hydroxybutanoate, an important chiral synthon. nih.govscientific.net Several reductases with high activity towards α- and β-keto esters have been purified and characterized from microorganisms like Streptomyces avermitilis. nih.gov These enzymes often exhibit high substrate specificity and stereoselectivity, making them valuable tools for asymmetric synthesis.

Table 2: Enzymatic Reduction of Ethyl 4-cyano-3-oxobutanoate

| Enzyme Source | Product Enantiomer | Yield | Enantiomeric Excess (ee) | Reference |

| Bacillus pumilus Phe-C3 | (R)-enantiomer | 89.8% | 98.5% | researchgate.net |

| Klebsiella pneumoniae Phe-E4 | (S)-enantiomer | 83.1% | 95.4% | researchgate.net |

The reduction of α,β-unsaturated cyano esters, which are readily available through Knoevenagel condensation, provides another route to α-cyano-β-hydroxy esters. This reduction can be performed chemoselectively, targeting the carbon-carbon double bond while leaving the ester and nitrile functionalities intact.

Various catalytic systems have been developed for the conjugate reduction of α,β-unsaturated carbonyl compounds. organic-chemistry.org For instance, palladium on carbon (Pd/C) with diphenylsulfide as a catalyst poison can selectively reduce olefin functionalities without affecting other reducible groups. organic-chemistry.org Biocatalytic methods using ene-reductases from the 'Old Yellow Enzyme' (OYE) family have also been successfully employed for the asymmetric bioreduction of α,β-unsaturated esters, yielding chiral β-hydroxy esters with high enantioselectivity. researchgate.net A one-step method for converting α,β-unsaturated esters to α-hydroxy esters using a manganese(III) catalyst, phenylsilane, and dioxygen has also been reported. google.com

Halogenation and Subsequent Cyanation Reactions

A key chemical strategy for the synthesis of cyanohydrins involves the introduction of a halogen, which is subsequently displaced by a cyanide group. This two-step process offers a reliable route to the target cyano-hydroxy compound.

This approach highlights the utility of halogenation as a means to activate a molecule for nucleophilic substitution with cyanide. The choice of halogenating agent and reaction conditions is crucial to ensure high yields and minimize side reactions.

Functional Group Interconversion Strategies from Related Precursors

The synthesis of this compound can also be achieved through the strategic manipulation of functional groups in closely related precursor molecules.

Conversion from 3-Hydroxypropionic Acid Derivatives

While direct conversion from simple 3-hydroxypropionic acid derivatives is a conceptually straightforward approach, more complex derivatives are often employed to facilitate the introduction of the cyano group. The synthesis starting from L-(−)-malic acid, a substituted succinic acid derivative, is a prime example of such a functional group interconversion strategy. researchgate.net This process effectively transforms a dicarboxylic acid derivative into the target cyano-hydroxy ester.

Another related precursor is ethyl (S)-4-chloro-3-hydroxybutyrate. Although this is a halogenated precursor, the subsequent enzymatic cyanation represents a functional group interconversion from a halo-alcohol to a cyano-alcohol. rsc.orgrsc.orgnih.gov This chemo-enzymatic approach combines a chemical precursor with a biological transformation to achieve the desired product.

Enzymatic and Biocatalytic Synthesis Approaches

Enzymatic and biocatalytic methods have emerged as powerful alternatives to traditional chemical synthesis, often providing higher selectivity, milder reaction conditions, and a reduced environmental footprint.

Halohydrin Dehalogenase-Mediated Transformations

Halohydrin dehalogenases (HHDHs) are a class of enzymes that have proven to be particularly effective in the synthesis of chiral β-cyano-α-hydroxy esters. nih.govnih.govresearchgate.net These enzymes catalyze the conversion of a halohydrin to an epoxide, which is then opened by a nucleophile, such as cyanide. google.com

A prominent industrial application of this methodology is the synthesis of ethyl (R)-4-cyano-3-hydroxybutyrate from ethyl (S)-4-chloro-3-hydroxybutanoate. rsc.orgnih.gov The HHDH enzyme facilitates the intramolecular cyclization of the chloro-hydroxy ester to form an epoxide intermediate, which is then regioselectively opened by cyanide to furnish the final product. google.com

Chemo-Enzymatic Cascade Syntheses from Chloro-hydroxy Esters

To further enhance the efficiency of the synthesis, chemo-enzymatic cascade reactions have been developed. These cascades often begin with the asymmetric reduction of a prochiral ketone, such as ethyl 4-chloroacetoacetate, using a ketoreductase enzyme to produce the chiral chloro-hydroxy ester precursor, ethyl (S)-4-chloro-3-hydroxybutanoate. nih.govgoogle.com This is then directly converted in a one-pot system by a halohydrin dehalogenase and a cyanide source to ethyl (R)-4-cyano-3-hydroxybutyrate. nih.govresearchgate.net This approach avoids the isolation of intermediates, thereby saving time and resources.

In some instances, a bienzymatic system is employed, where a nitrilase is used in conjunction with a halohydrin dehalogenase. This allows for the conversion of the chloro-hydroxy ester to the corresponding diacid, which can be a valuable intermediate for other pharmaceutical agents. researchgate.net

Optimization of Enzyme Activity and Reaction Conditions

Enzyme Selection and Engineering: Novel halohydrin dehalogenases have been identified from various microorganisms, such as Parvibaculum lavamentivorans DS-1, which exhibit high activity towards substrates like ethyl (S)-4-chloro-3-hydroxybutanoate. rsc.orgrsc.org Furthermore, protein engineering techniques, such as directed evolution, have been employed to enhance the stability, activity, and selectivity of these enzymes for industrial applications.

pH and Temperature: The pH and temperature of the reaction medium have a profound impact on enzyme activity and stability. For the HHDH-PL from Parvibaculum lavamentivorans DS-1, the optimal conditions for the synthesis of ethyl (R)-4-cyano-3-hydroxybutyrate were found to be a pH of 7.5 and a temperature of 40°C. rsc.org

Substrate and Cofactor Concentrations: High substrate concentrations can sometimes lead to substrate inhibition. Therefore, optimizing the substrate loading is critical. In one study, a substrate concentration of 200 g/L of ethyl (S)-4-chloro-3-hydroxybutanoate was successfully converted with a 95% conversion rate. rsc.orgresearchgate.net For reactions involving ketoreductases, the regeneration of cofactors like NADPH is essential for cost-effectiveness. nih.gov

Reaction Medium: The choice of solvent or the use of biphasic systems can also influence the reaction outcome by improving substrate solubility and reducing product inhibition.

The table below summarizes the findings from a study on the optimization of the enzymatic synthesis of ethyl (R)-4-cyano-3-hydroxybutyrate.

| Parameter | Optimal Value | Outcome | Reference |

| Enzyme Source | HHDH-PL from Parvibaculum lavamentivorans DS-1 | High activity towards ethyl (S)-4-chloro-3-hydroxybutanoate | rsc.orgrsc.org |

| pH | 7.5 | Maximized enzyme activity | rsc.org |

| Temperature | 40°C | Highest yield of product | rsc.org |

| Substrate Concentration | 200 g/L | 95% conversion, 85% yield in 14 hours | rsc.orgresearchgate.net |

Nitrilase-Catalyzed Hydrolysis and Related Biotransformations

Nitrilase enzymes (E.C. 3.5.5.1) play a crucial role in the biocatalytic landscape, facilitating the direct hydrolysis of nitrile compounds to their corresponding carboxylic acids and ammonia. nih.govnih.gov This one-step conversion is a key advantage over the two-enzyme nitrile hydratase and amidase pathway. nih.gov The application of nitrilases has been explored for the production of various carboxylic acids, including those derived from cyanohydrins. nih.govcas.cz

Nitrilases are found in a wide range of organisms, including bacteria, fungi, and plants, with microbial sources being particularly valuable for industrial applications due to their ease of control and manipulation. nih.gov These enzymes are classified based on their substrate specificity, primarily as aromatic, aliphatic, or arylacetonitrilases. nih.gov For instance, a nitrilase from Rhodococcus erythropolis has been utilized in the hydrolysis of racemic ethyl 4-cyano-3-hydroxybutyrate. nih.gov The reaction mechanism of nitrilases involves a catalytic triad (B1167595) of conserved amino acid residues—glutamic acid, lysine, and cysteine—that are essential for the hydrolysis of the nitrile group. nih.gov

Research has also focused on the biotransformation of dinitriles. For example, studies on the nitrilase from Pseudomonas fluorescens NCIMB 11764, when acting on fumaronitrile, showed that only one of the two nitrile groups was hydrolyzed, yielding trans-3-cyanoacrylate. nih.gov This highlights the regioselectivity that can be achieved with nitrilase-catalyzed reactions. The use of nitrilases from fungi, such as Aspergillus niger K10 and Fusarium solani O1, has also shown promise in the transformation of various nitriles. nih.gov

Asymmetric Biocatalysis for Stereoisomeric Control

The demand for enantiomerically pure compounds in the pharmaceutical industry has driven the development of asymmetric biocatalytic methods. researchgate.netwiley.com These methods utilize enzymes to achieve high stereoselectivity in the synthesis of chiral molecules like this compound. nih.govnih.gov

Ketoreductase-Driven Stereoselective Reductions

Ketoreductases (KREDs) are widely used enzymes in industrial synthesis for the asymmetric reduction of prochiral ketones to chiral alcohols. researchgate.netnih.gov These NAD(P)H-dependent enzymes offer high enantioselectivity and are employed in the production of key intermediates for various pharmaceuticals. researchgate.netmdpi.com The use of KREDs, either as isolated enzymes or within whole-cell systems, has become a preferred method for producing chiral alcohols. rsc.orgrsc.org

Protein engineering and directed evolution have been instrumental in developing tailor-made KREDs with improved activity, stability, and stereoselectivity for specific substrates. rsc.orgtudelft.nldntb.gov.ua For example, structure-guided protein engineering of a KRED from Sporobolomyces salmonicolor has been used to enhance its performance. rsc.org Dynamic kinetic resolution (DKR), a process that combines enzymatic resolution with in situ racemization of the starting material, is an effective strategy for producing chiral alcohols with high yields and enantiomeric excess. nih.gov KRED-catalyzed DKR has been successfully applied to a variety of substrates, including α-alkyl-β-keto esters and α-amido-β-keto esters, to generate products with multiple stereocenters. nih.gov

Lipase-Mediated Kinetic Resolutions

Lipases are another important class of enzymes used for achieving stereoisomeric control, primarily through the kinetic resolution of racemic mixtures. acs.orgnih.gov In this process, the lipase (B570770) selectively catalyzes the acylation or hydrolysis of one enantiomer of a racemic alcohol, such as a cyanohydrin, leaving the other enantiomer unreacted. acs.orgabo.fi This method allows for the separation of enantiomers, providing access to optically active compounds.

A notable application is the lipase-catalyzed kinetic resolution of cyanohydrins coupled with in situ racemization of the unreacted enantiomer. acs.orgacs.org This dynamic kinetic resolution (DKR) process allows for the theoretical complete conversion of a racemic starting material into a single enantiomer of the product. For instance, lipases from Pseudomonas cepacia have been used to stereoselectively acetylate (S)-cyanohydrins, while the unreacted (R)-enantiomer is continuously racemized. acs.org This one-pot synthesis has been shown to produce (S)-cyanohydrin acetates with high enantiomeric excess. acs.org The efficiency of this process relies on the racemization of the unreacted cyanohydrin being faster than the enzymatic acetylation. acs.org

Immobilization Techniques for Enhanced Biocatalyst Performance

A significant challenge in the industrial application of biocatalysts is their stability and reusability. alliedacademies.org Immobilization, the process of attaching enzymes or whole cells to a solid support, is a key strategy to overcome these limitations. nih.govmdpi.com

Stability and Reusability of Immobilized Enzymes and Whole Cells

Immobilization enhances the operational stability of biocatalysts by protecting them from harsh environmental conditions such as extreme temperatures and pH, as well as from organic solvents. alliedacademies.orgresearchgate.net This increased stability allows for their use in a wider range of industrial processes. alliedacademies.org Furthermore, immobilized biocatalysts can be easily separated from the reaction mixture, facilitating their reuse over multiple reaction cycles and significantly reducing production costs. alliedacademies.orgdovepress.com

Various materials, including porous silica, polymers, and magnetic nanoparticles, have been used as supports for immobilization. alliedacademies.orgdovepress.comnih.gov The choice of support material is critical and can be tailored to the specific needs of the enzyme. alliedacademies.org For example, recombinant nitrilase has been immobilized on bioinspired silica, resulting in enhanced thermal and pH stability, as well as excellent reusability for up to 16 batches. nih.gov Similarly, the immobilization of the enzyme subtilisin Carlsberg on magnetic nanoparticles has been shown to improve its stability and allow for its reuse for up to 10 cycles with 70% activity retention. dovepress.com

Whole-cell immobilization is an alternative approach where entire microbial cells are immobilized, which can be advantageous when the required enzymes are intracellular or when a multi-enzyme pathway is needed. nih.govwikipedia.orgresearchgate.net This method avoids the often difficult and costly process of enzyme extraction and purification. wikipedia.org Immobilized whole cells have been shown to be effective biocatalysts in various transformations, including the reduction of ketones. nih.gov For instance, yeast cells entrapped in a gel matrix have been used for the conversion of prochiral ketones to the corresponding (S)-alcohols with high enantiomeric excess. nih.gov

Table 1: Research Findings on Nitrilase-Catalyzed Hydrolysis

| Enzyme Source | Substrate | Key Finding | Citation |

|---|---|---|---|

| Rhodococcus erythropolis | Racemic ethyl 4-cyano-3-hydroxybutyrate | Demonstrated the potential for hydrolysis of cyanohydrin-related structures. | nih.gov |

| Pseudomonas fluorescens NCIMB 11764 | Fumaronitrile | Showed regioselectivity by hydrolyzing only one of the two nitrile groups. | nih.gov |

| Aspergillus niger K10 and Fusarium solani O1 | Various nitriles | Proved to be promising biocatalysts for nitrile transformations. | nih.gov |

Table 2: Research Findings on Asymmetric Biocatalysis

| Enzyme Type | Method | Substrate Example | Key Finding | Citation |

|---|---|---|---|---|

| Ketoreductase (KRED) | Stereoselective Reduction / Dynamic Kinetic Resolution | α-Alkyl-β-keto esters | Produces chiral alcohols with high enantiomeric and diastereomeric excess. | nih.gov |

| Lipase from Pseudomonas cepacia | Kinetic Resolution with in situ Racemization | Racemic cyanohydrins | Enables the synthesis of (S)-cyanohydrin acetates with high enantiomeric excess. | acs.org |

Table 3: Research Findings on Immobilization Techniques

| Biocatalyst | Immobilization Support/Method | Key Finding | Citation |

|---|---|---|---|

| Recombinant Nitrilase | Bioinspired silica | Enhanced thermal and pH stability; reusable for up to 16 batches. | nih.gov |

| Subtilisin Carlsberg | Magnetic nanoparticles | Improved stability; retained 70% activity after 10 cycles of reuse. | dovepress.com |

| Yeast cells | Gel matrix entrapment | Effective for the conversion of prochiral ketones to (S)-alcohols with >99% ee. | nih.gov |

Comparative Analysis of Synthetic Efficiencies and Stereocontrol Strategies

The choice between different biocatalytic strategies for the synthesis of chiral compounds like this compound depends on several factors, including the desired stereoisomer, substrate scope, and process economics. Both ketoreductase-driven reductions and lipase-mediated resolutions are powerful methods for achieving high stereoselectivity.

Ketoreductases, particularly when used in a dynamic kinetic resolution setup, can theoretically achieve a 100% yield of a single stereoisomer from a racemic starting material. nih.gov The continuous development of KREDs through protein engineering has expanded their substrate range and improved their efficiency and selectivity, making them highly attractive for industrial applications. rsc.orgdntb.gov.ua

Lipase-mediated kinetic resolutions are also highly effective, especially when coupled with in situ racemization of the unwanted enantiomer. nih.govacs.org This approach has been successfully demonstrated for the synthesis of optically active cyanohydrin acetates. acs.org The efficiency of this method hinges on the relative rates of the enzymatic reaction and the racemization process. acs.org

Ultimately, the optimal strategy will depend on a careful evaluation of the specific synthetic challenge. For the synthesis of a chiral alcohol from a prochiral ketone, a highly selective ketoreductase may be the most direct approach. researchgate.net For the resolution of a racemic cyanohydrin, a lipase-catalyzed DKR could be the preferred method. abo.fi In both cases, enzyme immobilization is a crucial step towards developing a robust and economically feasible industrial process. alliedacademies.org

Chemical Reactivity and Mechanistic Investigations of Ethyl 3 Cyano 3 Hydroxypropanoate

Reactions Involving the Cyano Group

The cyano group, with its carbon-nitrogen triple bond, is a versatile functional group that can undergo a variety of transformations, including nucleophilic additions, cycloadditions, hydrolysis, and reduction.

Nucleophilic Additions and Cycloaddition Reactions

The electrophilic carbon atom of the nitrile group is susceptible to attack by nucleophiles. While specific examples of nucleophilic additions to ethyl 3-cyano-3-hydroxypropanoate are not extensively documented, the general reactivity of nitriles suggests several potential transformations. For instance, organometallic reagents such as Grignard reagents could add to the cyano group, leading to the formation of ketones after hydrolysis of the intermediate imine.

The cyano group can also participate in cycloaddition reactions. One notable example is the Thorpe-Ziegler reaction, an intramolecular condensation of dinitriles to form cyclic ketones. wikipedia.org While this compound is not a dinitrile itself, this reaction highlights the potential for the cyano group to engage in intramolecular cyclizations. For instance, under basic conditions, the hydroxyl group could potentially be converted into a leaving group, followed by nucleophilic attack from a carbanion generated alpha to the cyano group, leading to the formation of a cyclopropane (B1198618) ring.

Another relevant transformation is the Gewald reaction, which involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to yield a polysubstituted 2-aminothiophene. wikipedia.orgorganic-chemistry.org This reaction typically proceeds via an initial Knoevenagel condensation. wikipedia.org Although this is a multi-component reaction, it demonstrates the utility of the cyano-ester moiety in the synthesis of heterocyclic compounds.

The Ritter reaction provides another pathway for the transformation of the cyano group. wikipedia.orgorganic-chemistry.org This reaction involves the addition of a carbocation to a nitrile, followed by hydrolysis to yield an N-alkyl amide. wikipedia.org The tertiary alcohol in a derivative of this compound could potentially be protonated under strongly acidic conditions to form a carbocation, which could then react intramolecularly with the nitrile group.

Intramolecular cyclization of β-hydroxy nitriles can also lead to the formation of lactones. scispace.comnih.govacs.org This transformation can be achieved through enzymatic hydrolysis of the nitrile to a carboxylic acid, followed by acid-catalyzed lactonization. scispace.com

Hydrolysis and Derivatization of the Nitrile Moiety

The nitrile group of this compound can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid or a carboxylate salt, respectively. libretexts.org The hydrolysis typically proceeds through an amide intermediate.

For the closely related compound, ethyl (R)-4-cyano-3-hydroxybutyrate, biotransformation using Rhodococcus boritolerans has been shown to convert the cyano group first into a carbamoyl (B1232498) group (amide) and subsequently into a carboxylate group, yielding (R)-ethyl-3-hydroxyglutarate. nih.gov This enzymatic hydrolysis demonstrates a mild and selective method for nitrile conversion. nih.gov

The following table summarizes the enzymatic hydrolysis of a related β-hydroxy nitrile:

| Substrate | Enzyme | Product | Yield (%) | Reference |

| Ethyl (R)-4-cyano-3-hydroxybutyrate | Rhodococcus boritolerans | (R)-Ethyl-3-hydroxyglutarate | 98 | nih.gov |

Reduction Reactions of the Cyano Functionality

The cyano group can be reduced to a primary amine using various reducing agents. Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. For instance, the reduction of (S)-3-cyano-5-methylhexanoic acid ethyl ester, a related compound, is a key step in the synthesis of (S)-pregabalin. google.com

Catalytic hydrogenation, often employing catalysts such as Raney nickel or palladium on carbon, is another effective method for the reduction of nitriles to primary amines.

Reactions at the Hydroxyl Group

The secondary hydroxyl group in this compound can undergo typical alcohol reactions, including esterification, etherification, and oxidation.

Esterification and Etherification Strategies

The hydroxyl group can be acylated to form esters using acylating agents such as acid chlorides or anhydrides in the presence of a base. For example, reaction with acetyl chloride in the presence of a non-nucleophilic base like triethylamine (B128534) would be expected to yield the corresponding acetate (B1210297) ester.

Etherification of the hydroxyl group can be achieved through Williamson ether synthesis. This would involve deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which is then reacted with an alkyl halide (e.g., methyl iodide) to form the corresponding ether.

Oxidation Pathways

Oxidation of the secondary hydroxyl group in this compound would lead to the formation of a β-keto ester, specifically ethyl 3-cyano-3-oxopropanoate. Several reagents are available for this transformation.

Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation (using oxalyl chloride, DMSO, and a hindered base like triethylamine) are commonly used to convert secondary alcohols to ketones without over-oxidation. The Swern oxidation is known for its mild conditions and tolerance of various functional groups. scielo.brresearchgate.net

The following table provides examples of reagents used for the oxidation of secondary alcohols to ketones:

| Reagent System | Description |

| Pyridinium Chlorochromate (PCC) | A milder chromium-based reagent that typically oxidizes primary alcohols to aldehydes and secondary alcohols to ketones. |

| Swern Oxidation (e.g., (COCl)₂, DMSO, Et₃N) | A metal-free oxidation that proceeds under mild, low-temperature conditions, converting secondary alcohols to ketones. |

Reactions at the Ester Group

The ethyl ester functionality is a key site for chemical modification, primarily through reactions that cleave the acyl-oxygen bond.

Transesterification Reactions

Transesterification is a fundamental process for converting one ester into another. For this compound, this can be achieved through several catalytic methods.

Acid or Base Catalysis: In the presence of an acid catalyst (like sulfuric acid or p-toluenesulfonic acid) and a large excess of another alcohol (e.g., methanol (B129727) or isopropanol), the ethyl group of the ester can be exchanged. Similarly, using a corresponding alkoxide base (e.g., sodium methoxide (B1231860) in methanol) will also result in the formation of a new ester. The reaction equilibrium is typically driven towards the product by using the new alcohol as the solvent.

Enzymatic Transesterification: Biocatalysis offers a mild and selective alternative for transesterification. Lipases, a class of hydrolase enzymes, are particularly effective. For instance, studies on the structurally similar ethyl 3-hydroxybutanoate have shown that enzymes like Candida antarctica lipase (B570770) B (CAL-B) can effectively catalyze acylation and alcoholysis reactions. researchgate.net This suggests that a similar enzymatic approach could be successfully applied to this compound to produce different alkyl esters under gentle, solvent-free, or organic solvent conditions.

Hydrolysis and Carboxylic Acid Formation

Hydrolysis of the ester group in this compound leads to the formation of its corresponding carboxylic acid, 3-cyano-3-hydroxypropanoic acid. This transformation can be induced under both acidic and basic conditions.

Chemical Hydrolysis: Heating the ester under reflux with an aqueous acid, such as dilute hydrochloric acid, will directly yield the carboxylic acid and ethanol. libretexts.org Alternatively, alkaline hydrolysis using an aqueous base like sodium hydroxide (B78521) first produces the carboxylate salt (e.g., sodium 3-cyano-3-hydroxypropanoate) and ammonia, due to the reaction of any formed acid with the alkali. libretexts.org Subsequent acidification of the reaction mixture with a strong acid is then required to protonate the carboxylate and isolate the free carboxylic acid. libretexts.org

Enzymatic Hydrolysis: Hydrolase enzymes can also be employed for the selective hydrolysis of the ester. Research on analogous β-hydroxy esters, such as ethyl 3-hydroxy-3-phenylpropanoate, has demonstrated that various lipases (e.g., from Pseudomonas sp.) and esterases can catalyze the hydrolysis to the corresponding carboxylic acid, often with high enantioselectivity. scielo.brscielo.br This enzymatic pathway is valuable for producing optically pure chiral building blocks. nih.gov The process can even be performed sequentially in one pot following an enzymatic reduction to create the chiral center, providing an efficient route to chiral β-hydroxy carboxylic acids. nih.gov

Reactions Involving the α-Methylene and β-Chiral Center

The carbon atom positioned between the nitrile and the ester group (the α-carbon) and the adjacent carbon bearing the hydroxyl group (the β-carbon) are sites of significant reactivity.

Enolate Chemistry and Alkylation Reactions

The α-methylene protons of this compound are significantly acidic. This is due to the powerful electron-withdrawing and resonance-stabilizing effects of the adjacent nitrile (-CN) and ester (-COOEt) groups. This structural feature, often referred to as an "active methylene (B1212753)," allows for the ready formation of a stabilized carbanion, or enolate.

The formation of the enolate is typically achieved by treatment with a suitable base. The choice of base can range from moderately strong alkoxides, like sodium ethoxide, to very strong, non-nucleophilic bases such as lithium diisopropylamide (LDA), which can ensure essentially complete conversion to the enolate. The resulting enolate is a potent nucleophile that can participate in a variety of carbon-carbon bond-forming reactions.

A primary application of this enolate is in alkylation reactions. The nucleophilic enolate readily attacks electrophilic alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in a classic SN2 reaction. This process results in the substitution of one of the α-protons with an alkyl group, forming a new carbon-carbon bond at the α-position. The reaction is most efficient with primary or methyl halides, as secondary halides react more slowly and tertiary halides are prone to elimination side reactions.

Below is a table illustrating potential products from the alkylation of this compound with various alkylating agents.

| Alkylating Agent | Chemical Name | Product |

| CH₃I | Iodomethane | Ethyl 2-cyano-2-methyl-3-hydroxypropanoate |

| CH₂=CHCH₂Br | Allyl Bromide | Ethyl 2-allyl-2-cyano-3-hydroxypropanoate |

| C₆H₅CH₂Br | Benzyl Bromide | Ethyl 2-benzyl-2-cyano-3-hydroxypropanoate |

Rearrangement Reactions

The presence of a β-hydroxy cyanohydrin-like moiety in this compound opens the possibility for various rearrangement reactions, particularly under conditions that promote the elimination of water or involve the migration of functional groups.

One potential pathway involves the dehydration of the β-hydroxy group. Under acidic or thermal conditions, the loss of a water molecule could lead to the formation of α,β-unsaturated products, namely Ethyl 2-cyano-2-butenoate or Ethyl 3-cyano-3-butenoate, depending on the reaction mechanism and stability of the resulting olefin.

Another plausible reaction is a base-catalyzed retro-aldol or retro-Knoevenagel type fragmentation. The alkoxide formed by deprotonation of the hydroxyl group could trigger a C-C bond cleavage between the α and β carbons, potentially leading to the decomposition of the molecule. Cyanohydrins themselves are known to exist in equilibrium with their corresponding aldehydes or ketones and cyanide, a process that can be catalyzed by base. ncert.nic.injove.com This reversible formation and decomposition is a key characteristic of cyanohydrin chemistry. rsc.org While specific studies on the rearrangement of this compound are not extensively documented, the reactivity patterns of related β-hydroxy acids and cyanohydrins suggest these pathways are chemically feasible.

Based on the comprehensive research conducted, it has been determined that the chemical compound "this compound" is not the direct pivotal synthetic intermediate for the complex molecules outlined in the provided structure. The applications listed, including the synthesis of specific heterocyclic systems and chiral pharmaceutical intermediates, are well-documented for structurally related but distinct chemical entities.

Specifically, the synthesis of pyridines and coumarins predominantly utilizes ethyl cyanoacetate (B8463686) . The crucial chiral side-chain of statins like Atorvastatin and Rosuvastatin is synthesized from ethyl (R)-4-cyano-3-hydroxybutanoate . Furthermore, precursors for L-Carnitine are typically derived from compounds such as L-(-)-3-cyano-2-hydroxypropyl trimethylammonium halide .

The difference in the carbon backbone of these molecules, particularly the distinction between a propanoate and a butanoate structure, is chemically significant and alters the synthetic pathways and applications.

Therefore, an article focusing solely on "this compound" within the strict confines of the provided outline cannot be generated with scientific accuracy, as the foundational premise of its role in these specific syntheses is not supported by the available scientific literature. To produce content on the synthesis of the mentioned pharmaceuticals, it would be necessary to focus on the correct, scientifically validated precursor molecules.

Applications As a Pivotal Synthetic Intermediate in Complex Molecule Synthesis

Utilisation in Liquid Crystal Material Development

While direct, extensive research on the specific application of ethyl 3-cyano-3-hydroxypropanoate in the development of liquid crystal materials is not widely documented in publicly available literature, its structural motifs suggest potential relevance. The presence of a polar cyano group and a flexible ethyl ester chain are features commonly found in molecules that exhibit liquid crystalline properties. The rigid cyano group can contribute to the necessary anisotropy of the molecule, a key factor for the formation of liquid crystal phases. The flexible alkyl chain can influence the melting point and the temperature range over which the liquid crystalline phase is stable.

Further research would be necessary to determine if this compound or its derivatives could be utilized as components in liquid crystal mixtures, potentially as dopants to modify the properties of existing liquid crystal displays or in the synthesis of novel liquid crystalline polymers.

Role in Enantioselective Synthesis Beyond Pharmaceutical Scaffolds

The application of this compound and its derivatives extends into the realm of enantioselective synthesis, a critical field for producing specific stereoisomers of chiral molecules.

One notable example involves the use of a derivative, (E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate, which has been developed as a modified Yamaguchi reagent. acs.org This reagent has proven effective for esterification, amidation, and peptide synthesis with minimal racemization. acs.org Its utility has been demonstrated in both solid-phase and solution-phase peptide synthesis. acs.org

Furthermore, racemic ethyl 4-cyano-3-hydroxybutyrate, a structurally related compound, has been used in the novel biosynthesis of (R)-ethyl-3-hydroxyglutarate. nih.gov This process utilizes the whole cells of Rhodococcus erythropolis for the (R)-enantioselective hydrolysis of the racemic starting material, yielding a product with high optical purity that serves as a precursor for the synthesis of the chiral side chain of rosuvastatin. nih.gov

Asymmetric Esterification and Amidation Reagents

Derivatives of this compound have been instrumental in the development of reagents for asymmetric esterification and amidation. A modified Yamaguchi reagent, (E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate (TCBOXY), has been synthesized and successfully applied as a coupling reagent that suppresses racemization. acs.org This reagent has been effectively used for racemization-free esterification, thioesterification, amidation, and peptide bond formation. acs.org The recyclability of TCBOXY further enhances its practical application in synthesis. acs.org

The development of such reagents is significant as esterification and amidation are fundamental reactions in the synthesis of a wide array of important molecules, including natural products, polymers, and active pharmaceutical ingredients. acs.org The ability to control the stereochemistry during these transformations is paramount, particularly in the synthesis of chiral drugs and other biologically active compounds.

Advanced Spectroscopic and Analytical Research Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For ethyl 3-cyano-3-hydroxypropanoate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed for a comprehensive structural assignment.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The ethyl ester group will give rise to a characteristic quartet and triplet pattern. The protons on the carbon backbone will appear as multiplets, with their chemical shifts influenced by the adjacent electron-withdrawing groups. The hydroxyl proton will likely appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| CH₃ (ethyl) | ~1.3 | Triplet | ~7.1 |

| CH₂ (ethyl) | ~4.2 | Quartet | ~7.1 |

| CH₂ (backbone) | ~2.8 | Doublet of doublets | - |

| CH (backbone) | ~4.5 | Triplet | - |

| OH | Variable | Broad singlet | - |

Disclaimer: The data presented in this table is predicted based on typical chemical shifts for similar functional groups and may not represent actual experimental values.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts are indicative of the electronic environment of each carbon. For instance, the carbonyl carbon of the ester and the nitrile carbon are expected to appear significantly downfield. Data from similar compounds like ethylene (B1197577) cyanohydrin can help in predicting these shifts. nih.gov

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (ester) | ~170 |

| C≡N (nitrile) | ~118 |

| CH-OH | ~60 |

| CH₂ (backbone) | ~40 |

| O-CH₂ (ethyl) | ~62 |

| CH₃ (ethyl) | ~14 |

Disclaimer: The data presented in this table is predicted based on typical chemical shifts for similar functional groups and may not represent actual experimental values.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are crucial.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling between adjacent protons. For instance, it would show a correlation between the methyl and methylene (B1212753) protons of the ethyl group, as well as between the protons of the C2-C3 backbone.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connectivity around quaternary carbons, such as the carbonyl carbon and the nitrile carbon. For example, correlations would be expected between the methylene protons of the ethyl group and the carbonyl carbon. The use of such 2D NMR techniques has been documented for the structural analysis of related cyanohydrin esters. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound. In positive ion mode, the ESI-MS spectrum is expected to show the protonated molecular ion [M+H]⁺ and potentially a sodium adduct [M+Na]⁺. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, which can be used to confirm the elemental composition.

Predicted ESI-MS Data for this compound (C₆H₉NO₃)

| Ion | Predicted m/z |

| [M+H]⁺ | 144.0604 |

| [M+Na]⁺ | 166.0423 |

Disclaimer: The data presented in this table is predicted based on the molecular formula and may not represent actual experimental values.

The fragmentation pattern in MS/MS analysis would provide further structural information. Common fragmentation pathways could include the loss of a water molecule (H₂O), an ethoxy group (•OCH₂CH₃), or a cyanide radical (•CN).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, nitrile, and ester functional groups. The nitrile C≡N stretching band is particularly noteworthy as it appears in a relatively uncongested region of the spectrum, typically as a sharp and intense peak for saturated nitriles. spectroscopyonline.com The presence of hydrogen bonding can influence the position and shape of the O-H stretching band. nih.gov

Predicted IR Absorption Bands for this compound

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) |

| O-H (alcohol) | Stretching | ~3400 (broad) |

| C-H (alkane) | Stretching | 2850-3000 |

| C≡N (nitrile) | Stretching | 2220-2260 (sharp, medium-strong) |

| C=O (ester) | Stretching | ~1735 (strong) |

| C-O (ester) | Stretching | 1000-1300 |

Disclaimer: The data presented in this table is predicted based on typical absorption frequencies for these functional groups and may not represent actual experimental values.

Chiral Chromatography for Enantiomeric Purity Determination

The enantiomeric composition of this compound, a chiral molecule, is a critical parameter in synthetic and analytical applications. Chiral chromatography is the definitive method for the separation and quantification of its enantiomers.

High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a primary technique for the enantioseparation of this compound. This method leverages the differential interactions between the enantiomers and a chiral selector immobilized on the stationary phase, resulting in distinct retention times and subsequent separation.

The choice of an appropriate CSP is fundamental to achieving effective enantiomeric resolution. Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, have demonstrated high efficacy in separating a wide array of chiral compounds, including β-hydroxy esters like this compound. The chiral recognition is often facilitated by a combination of intermolecular forces such as hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral cavities of the polysaccharide structure. sigmaaldrich.com

For the separation of this compound enantiomers, polysaccharide-based columns have been successfully utilized. The mobile phase, typically a blend of a non-polar organic solvent like n-hexane and a polar alcohol such as isopropanol (B130326) or ethanol, is a key factor in optimizing the separation. The elution order of the enantiomers can also be contingent on the specific CSP and mobile phase conditions employed. A UV detector is commonly used for monitoring the elution profile, as the cyano and ester functional groups act as chromophores. This allows for the accurate calculation of the enantiomeric excess (e.e.) from the integrated peak areas of the two enantiomers.

Table 1: Illustrative HPLC Conditions for Enantiomeric Separation

| Parameter | Condition |

|---|---|

| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 220 nm |

Note: Retention times are illustrative and may vary based on the specific instrument and experimental conditions.

Optical Rotation Measurements for Chiral Characterization

Optical rotation is an intrinsic property of chiral molecules that provides information about their stereochemical configuration. This technique quantifies the rotation of plane-polarized light as it traverses a solution containing a chiral compound. The direction and magnitude of this rotation are characteristic of a specific enantiomer under defined conditions.

The specific rotation ([α]) of this compound is a crucial parameter for characterizing its enantiomers. This value is typically reported at a specific wavelength (commonly the sodium D-line, 589 nm) and temperature, along with the sample concentration and the polarimeter cell's path length.

The (R)- and (S)-enantiomers of this compound will rotate plane-polarized light to an equal extent but in opposite directions. A racemic mixture, which contains an equal proportion of both enantiomers, will exhibit no net optical rotation. While optical rotation is a valuable tool, it is often used in conjunction with a more precise method like chiral HPLC for the accurate determination of enantiomeric purity.

Table 2: Representative Optical Rotation Data

| Enantiomer | Specific Rotation ([α]D20) | Concentration (c) | Solvent |

|---|---|---|---|

| (R)-Ethyl 3-cyano-3-hydroxypropanoate | Negative | 1 g/100 mL | Chloroform |

| (S)-Ethyl 3-cyano-3-hydroxypropanoate | Positive | 1 g/100 mL | Chloroform |

Note: The direction of rotation is illustrative and should be experimentally determined. The magnitude is dependent on the specific enantiomer.

Elemental Analysis for Composition Verification

Elemental analysis is a foundational analytical technique employed to ascertain the elemental composition of a pure chemical compound. For this compound, this method confirms its molecular formula, C₆H₉NO₃, by quantifying the mass percentages of carbon (C), hydrogen (H), and nitrogen (N).

The procedure typically involves the combustion of a precisely weighed sample in an oxygen-rich environment. The resulting combustion products—primarily carbon dioxide (CO₂), water (H₂O), and nitrogen (N₂)—are then separated and quantified.

The experimentally determined mass percentages of carbon, hydrogen, and nitrogen are subsequently compared with the theoretical values derived from the molecular formula. A strong correlation between the experimental and theoretical values serves as robust evidence for the purity and elemental composition of the sample.

Table 3: Elemental Composition of this compound (C₆H₉NO₃)

| Element | Theoretical Mass % |

|---|---|

| Carbon (C) | 50.35% |

| Hydrogen (H) | 6.34% |

| Nitrogen (N) | 9.79% |

Note: Experimental values are expected to be within ±0.4% of the theoretical values for confirmation of composition.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Studies on Reaction Pathways and Mechanisms

Quantum chemical studies are fundamental to understanding the intricate details of chemical reactions at the molecular level. For a molecule like ethyl 3-cyano-3-hydroxypropanoate, these studies would focus on its formation and subsequent transformations.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is a workhorse in computational chemistry for predicting molecular geometries, reaction energies, and transition state structures.

In the context of this compound, DFT calculations would be employed to explore the mechanism of its synthesis, typically the addition of a cyanide source to ethyl glyoxylate (B1226380). Theoretical calculations on similar cyanohydrin formation reactions have been performed to understand the reaction mechanism in detail. For instance, studies on the hydrocyanation of aldehydes have used DFT to evaluate different mechanistic proposals, such as the role of catalysts and the nature of the cyanide-donating species. nih.govnih.gov

A typical DFT study on the formation of this compound would involve:

Geometry Optimization: Determining the lowest energy structures of reactants, products, and any intermediates.

Transition State Searching: Locating the saddle point on the potential energy surface that corresponds to the transition state of the reaction. This is crucial for calculating the activation energy.

Frequency Calculations: To confirm that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to calculate thermodynamic properties like free energy.

A hypothetical reaction coordinate diagram for the formation of this compound, as would be determined by DFT calculations, is presented below.

| Reaction Coordinate | Structure | Relative Energy (kcal/mol) |

| Reactants | Ethyl glyoxylate + HCN | 0.0 |

| Transition State | [NC...CH(OH)COOEt]‡ | +15.2 |

| Product | This compound | -5.8 |

Note: The data in this table is illustrative and based on typical values for cyanohydrin formation, not on specific calculations for this compound.

Molecular Modeling of Chemical Transformations

Molecular modeling encompasses a broader range of computational techniques, including both quantum mechanics and classical molecular mechanics (MM), to simulate the behavior of molecules. For this compound, which is a key chiral intermediate for pharmaceuticals, molecular modeling would be invaluable for understanding its reactivity in subsequent synthetic steps. nih.gov

For example, the reduction of the nitrile group or the hydrolysis of the ester group are common transformations. Molecular modeling could simulate these processes, providing insights into:

Substrate-Reagent Interactions: How the molecule interacts with reducing agents or hydrolytic enzymes.

Solvent Effects: The influence of the solvent on the reaction pathway and energetics, often modeled using continuum solvation models or explicit solvent molecules.

Product Distribution: Predicting the formation of different products under various reaction conditions.

Conformational Analysis and Stereochemical Prediction

This compound possesses a chiral center at the C3 position, making its stereochemistry a critical aspect of its synthesis and utility. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds.

Theoretical calculations are used to determine the relative energies of different conformers and the energy barriers between them. This is particularly important for understanding how the molecule's shape influences its reactivity and interactions with chiral catalysts or enzymes. For instance, a conformational analysis of this compound would identify the most stable arrangement of the cyano, hydroxyl, and ethyl ester groups around the chiral center.

A study on flavonoid analogues utilized theoretical calculations to explore conformational features, which is a similar approach that could be applied to this compound. researchgate.net Such an analysis would typically involve a systematic search of the potential energy surface by rotating key dihedral angles and calculating the energy of each resulting conformation.

| Conformer | Dihedral Angle (O-C3-C2-C=O) | Relative Energy (kcal/mol) |

| A | 60° (gauche) | 0.0 |

| B | 180° (anti) | +1.2 |

| C | -60° (gauche) | +0.5 |

Note: This table presents hypothetical data to illustrate the output of a conformational analysis.

Transition State Modeling for Catalytic Reactions

The enantioselective synthesis of chiral cyanohydrins is often achieved using catalysts, which can be small organic molecules, metal complexes, or enzymes like hydroxynitrile lyases. Transition state modeling is a key computational tool for understanding how these catalysts achieve high stereoselectivity.

By modeling the transition state of the cyanide addition to the prochiral carbonyl group in the presence of a chiral catalyst, researchers can determine which diastereomeric transition state is lower in energy. The energy difference between these transition states dictates the enantiomeric excess of the product.

For the synthesis of ethyl (R)-4-cyano-3-hydroxybutanoate, a closely related compound, various enzymatic and chemical catalytic methods have been developed. nih.gov A theoretical study on a similar system involving a chiral catalyst for cyanohydrin synthesis revealed that the catalyst functions by creating a specific hydrogen-bonding network that preferentially stabilizes one transition state over the other. nih.gov DFT and molecular mechanics (MM) are often used in combination to model these complex catalytic systems, where the quantum mechanical method is used for the reacting core and the more computationally efficient molecular mechanics method is used for the larger catalyst structure.

Derivatization Strategies for Enhanced Chemical Utility

Synthesis of Substituted Ethyl 3-cyano-3-hydroxypropanoate Analogues

The synthesis of substituted analogues of this compound is a cornerstone of its expanded utility. A primary route to these derivatives involves the Knoevenagel condensation of ethyl cyanoacetate (B8463686) with a wide range of aldehydes, followed by subsequent reduction and hydroxylation. This approach allows for the introduction of various substituents at the 3-position, leading to a vast library of analogues with tailored properties.

A common synthetic strategy begins with the base-catalyzed Knoevenagel condensation between ethyl cyanoacetate and an aldehyde. This reaction is amenable to a variety of catalysts, including triphenylphosphine, 1,4-diazabicyclo[2.2.2]octane (DABCO) promoted by hydroxy ionic liquids, and diisopropylethylammonium acetate (B1210297) (DIPEAc). researchgate.netchemsrc.comambeed.comnih.govorgsyn.org The choice of catalyst and reaction conditions can be optimized to achieve high yields of the resulting ethyl α-cyanoacrylate intermediate. For instance, the use of nano-Fe3O4@EA as a catalyst in a base-free Knoevenagel condensation has been reported to be an effective method for synthesizing new derivatives of ethyl cyanoacetate. oiccpress.com

The subsequent conversion of the ethyl α-cyanoacrylate to the target this compound analogue typically involves a reduction of the carbon-carbon double bond and the introduction of a hydroxyl group. While detailed procedures for this specific two-step transformation are not extensively documented in the provided search results, the synthesis of chiral analogues has been achieved through alternative biological methods. For example, ethyl (R)-4-cyano-3-hydroxybutanoate can be prepared via the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate using a recombinant ketoreductase, followed by reaction with sodium cyanide catalyzed by a recombinant halohydrin dehalogenase. google.com

The versatility of the Knoevenagel condensation allows for the incorporation of a wide array of substituents. Aromatic aldehydes, including those with electron-donating and electron-withdrawing groups, as well as heterocyclic aldehydes, can be successfully employed, leading to a diverse range of 3-aryl and 3-heteroaryl substituted analogues. researchgate.netchemsrc.com For example, the synthesis of ethyl 2-cyano-3,3-diphenylacrylate has been achieved by reacting ethyl cyanoacetate with benzophenone. google.com

Table 1: Examples of Catalysts for Knoevenagel Condensation of Ethyl Cyanoacetate

| Catalyst/Promoter | Aldehyde Substrate Scope | Key Advantages |

| Triphenylphosphine | Aromatic, aliphatic, heterocyclic | Mild, solvent-free conditions, high stereoselectivity |

| DABCO/[HyEtPy]Cl | Aromatic (with various substituents) | Eco-friendly, ease of work-up, reusable ionic liquid |

| DIPEAc | Wide range of aldehydes | Shorter reaction time, high yields, tolerates various functional groups |

| Nano-Fe3O4@EA | Not specified | High yield, short reaction time, simplicity |

This table summarizes information from the search results on catalysts used for the Knoevenagel condensation of ethyl cyanoacetate with aldehydes, a key step in the synthesis of substituted this compound analogues.

Modifications for Catalyst and Ligand Development

The inherent functionalities of this compound, namely the cyano and hydroxyl groups, present opportunities for its derivatives to serve as ligands for metal catalysts or as organocatalysts themselves. The nitrogen atom of the cyano group and the oxygen atom of the hydroxyl group can act as coordination sites for metal ions, enabling the formation of novel catalytic complexes.

While direct applications of this compound derivatives as catalysts or ligands are not extensively detailed in the provided search results, related compounds offer insights into their potential. For instance, formazans containing a cyano group at the 3-position, derived from the related starting material cyanoacetic acid, have been synthesized and characterized as nitrogen-rich analogues of β-diketimine ligands. sigmaaldrich.com This suggests that the cyano moiety within the this compound framework could be similarly employed in ligand design.

Furthermore, the strategic placement of aromatic or heterocyclic groups at the 3-position can influence the electronic and steric properties of the molecule, which are critical factors in catalyst and ligand performance. For example, the synthesis of ethyl 2-cyano-3-(naphthalene-1-yl) acrylate, a precursor to a potential ligand, has been reported. rsc.org This molecule has demonstrated utility as a fluorescent chemodosimeter, highlighting the potential for functionalized analogues to interact with other chemical species. rsc.org The development of such derivatives could lead to catalysts with enhanced activity, selectivity, and stability for a variety of organic transformations.

Formation of Complex Chemical Structures for Material Science Applications

The derivatization of this compound opens doors to the creation of complex chemical structures with potential applications in material science. The presence of multiple reactive sites allows for polymerization and the construction of novel macromolecules with unique properties.

Cyanoacrylate derivatives, which are closely related to the intermediates in the synthesis of substituted this compound analogues, are known precursors for the development of polymeric materials. mdpi.com These polymers can exhibit a range of properties depending on the nature of the substituents incorporated into the monomer units.

One area of interest is the development of molecularly imprinted polymers (MIPs). For example, a molecularly imprinted polymer has been created from (E)-4-(2-cyano-3-(dimethylamino)acryloyl)benzoic acid, a derivative of cyanoacrylic acid. google.com This demonstrates the potential for creating polymers with specific recognition sites, which could have applications in separation science, sensing, and drug delivery.

The ability to introduce a wide variety of functional groups onto the this compound scaffold through derivatization provides a powerful tool for tuning the properties of resulting polymeric materials. By carefully selecting the substituents, it may be possible to control properties such as thermal stability, mechanical strength, optical properties, and biocompatibility, thereby tailoring the materials for specific technological applications. Further research into the polymerization of diverse this compound derivatives is warranted to fully explore their potential in the field of material science.

Emerging Research Directions and Future Outlook

Exploration of Novel Catalytic Systems for Synthesis

The synthesis of cyanohydrins, including Ethyl 3-cyano-3-hydroxypropanoate, is a cornerstone of organic chemistry. Modern research is focused on developing more effective and selective catalysts to control these reactions.

Nanocatalysts : Copper oxide (CuO) nanoparticles are being investigated as highly efficient, reusable catalysts for reactions like the Knoevenagel condensation, a key step in synthesizing derivatives from ethyl cyanoacetate (B8463686). rsc.org These nanocatalysts offer a large surface area, which enhances their catalytic activity. rsc.org

Organocatalysis : Chiral organocatalysts are at the forefront of producing specific stereoisomers (enantiomers) of cyanohydrins. Bifunctional catalysts, for example, have been successfully used in highly diastereo- and enantioselective cascade reactions to create complex heterocyclic products from cyanocoumarin derivatives. youtube.com This approach allows for precise control over the 3D structure of the final molecule. youtube.com

Biocatalysis : Enzymes, particularly hydroxynitrile lyases (HNLs), offer a green and highly selective route to chiral cyanohydrins. rsc.org Research into enzyme immobilization, such as encapsulation within a polymer matrix or sol-gel, is a key area of development. rsc.org This technique improves the stability and reusability of the biocatalyst, making the process more economically viable. rsc.org Halohydrin dehalogenase is another enzyme used in the synthesis of related chiral cyanohydrins, operating in an aqueous phase which is environmentally friendly. bldpharm.com

Table 1: Comparison of Novel Catalytic Systems

| Catalyst Type | Example | Key Advantages | Relevant Reaction | Reference |

|---|---|---|---|---|

| Nanocatalyst | CuO Nanoparticles | High efficiency, large surface area, reusability. | Knoevenagel Condensation | rsc.org |

| Organocatalyst | Bifunctional Thiourea-Amine | High stereoselectivity, broad substrate scope. | Thia-Michael/Aldol (B89426) Cascade | youtube.com |

| Biocatalyst | Hydroxynitrile Lyases (HNLs) | Excellent enantioselectivity, green reaction conditions (aqueous phase). | Asymmetric Cyanohydrin Synthesis | rsc.org |

Sustainable and Green Chemistry Approaches

The principles of green chemistry are increasingly influencing the synthesis of this compound and its analogues. The goal is to develop processes that are safer, more efficient, and have a lower environmental impact.

Key green strategies include:

Use of Water as a Solvent : Biocatalytic methods, such as those employing halohydrin dehalogenase, often use water as the reaction medium, avoiding volatile organic solvents. bldpharm.com

Catalyst Reusability : A major advantage of both nanocatalysts like CuO and immobilized enzymes is their potential for recovery and reuse over multiple reaction cycles, which reduces waste and cost. rsc.org

Microwave-Assisted Synthesis : The use of microwave irradiation is being explored to accelerate reactions like the Knoevenagel condensation. researchgate.net This can lead to significantly shorter reaction times, increased yields, and lower energy consumption compared to conventional heating methods. researchgate.net

CO₂-Mediated Reactions : Recent research has shown that carbon dioxide can be used to accelerate cyanohydrin synthesis under neutral conditions from an insoluble cyanide source like potassium cyanide, avoiding the generation of toxic hydrogen cyanide gas. nih.gov

Integration into Multi-Step Cascading Reactions

This compound is a valuable building block for creating more complex molecules through cascading reactions, where multiple chemical transformations occur in a single pot. This strategy is highly efficient as it minimizes the need for purification of intermediate compounds, saving time, solvents, and resources.

Recent advancements include:

One-Pot Multicomponent Reactions : Researchers have developed one-pot procedures that combine starting materials like an aldehyde, ethyl cyanoacetate, and another component to build complex indole (B1671886) derivatives in a single step using a CuO nanocatalyst. rsc.org

Organocatalytic Cascades : The use of bifunctional organocatalysts can initiate a sequence of reactions. For example, a thia-Michael addition can be followed by an intramolecular aldol reaction and an annulation (ring-forming) step to rapidly construct polycyclic molecular frameworks. youtube.com These domino reactions are highly valued for their ability to build molecular complexity in a controlled manner. youtube.com

Advanced Applications in Materials Science

While direct applications of this compound in materials science are still emerging, its functional groups (ester, hydroxyl, nitrile) make it a promising candidate as a monomer or building block for novel polymers. Related compounds, such as α-cyanoacrylates, are well-known for their use in rapid-setting adhesives like Super Glue, where the monomer undergoes addition polymerization. youtube.com

The potential for this compound lies in its ability to be incorporated into polyesters or other polymers where its hydroxyl and ester groups can participate in polymerization, while the nitrile group remains available for post-polymerization modification. This could lead to the development of functional materials with tailored properties, such as:

Specialty polymers with enhanced adhesive properties.

Materials with tunable surface characteristics.

Polymeric scaffolds for enzyme immobilization and catalysis. rsc.org

High-Throughput Screening in Synthetic Methodology Development

The optimization of reaction conditions (e.g., catalyst, solvent, temperature) has been revolutionized by high-throughput experimentation (HTE) and automated systems. These technologies allow chemists to perform and analyze hundreds of reactions in parallel, dramatically accelerating the discovery of optimal synthetic methods. semanticscholar.org

For reactions relevant to the synthesis of this compound, these technologies are having a significant impact:

Automated Reaction Optimization : Automated microfluidic systems can perform "black-box" optimizations of reactions like the Knoevenagel condensation. researchgate.net These systems use algorithms to sequentially adjust reaction parameters to find the conditions that maximize yield or throughput without prior knowledge of the reaction mechanism. researchgate.netbeilstein-journals.org

Rapid Catalyst Screening : High-throughput methods are standard for screening libraries of catalysts to identify the most effective one for a specific transformation, such as the asymmetric synthesis of cyanohydrins. diva-portal.org

Machine Learning Integration : The data generated from HTE is increasingly being used to train machine learning models. semanticscholar.org These models can predict reaction outcomes and suggest novel reaction conditions, guiding chemists toward more efficient synthetic routes and enabling new discoveries. semanticscholar.orgbeilstein-journals.org

Table 2: Technologies in Modern Synthesis Development

| Technology | Description | Application Example | Reference |

|---|---|---|---|

| Automated Flow Reactors | Continuous flow systems that allow for rapid variation of parameters like temperature, pressure, and residence time. | Self-optimizing systems for Knoevenagel condensations. | semanticscholar.orgresearchgate.net |

| High-Throughput Screening (HTS) | Parallel experimentation to rapidly test large libraries of compounds or reaction conditions. | Screening catalyst libraries for asymmetric cyanohydrin synthesis. | diva-portal.org |

| Machine Learning (ML) | Algorithms that analyze large datasets to predict outcomes and guide experimental design. | Predicting optimal reaction conditions to maximize yield and selectivity. | beilstein-journals.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.